

Application Note & Protocol: Intracellular Live Cell Imaging Using Sulfo-Cy3 Tetrazine

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Compound of Interest

Compound Name: Sulfo-CY3 tetrazine (potassium)

Cat. No.: B12400245

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of Sulfo-Cy3 tetrazine in intracellular live cell imaging. We delve into the principles of the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) reaction between Sulfo-Cy3 tetrazine and trans-cyclooctene (TCO). This "click chemistry" approach enables the specific and rapid labeling of biomolecules within their native cellular environment, offering a powerful tool for studying dynamic cellular processes. Detailed, step-by-step protocols for introducing the TCO moiety into intracellular targets via metabolic labeling, genetic encoding, and antibody-mediated delivery are presented, followed by a robust protocol for fluorescent labeling with Sulfo-Cy3 tetrazine and subsequent live cell imaging.

Introduction: The Power of Bioorthogonal Chemistry in Live Cell Imaging

The ability to visualize and track specific biomolecules in living cells is paramount to understanding complex biological systems. Bioorthogonal chemistry, a set of chemical

reactions that can occur inside of living systems without interfering with native biochemical processes, has revolutionized this field.[1][2] Among the various bioorthogonal reactions, the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a strained dienophile, such as trans-cyclooctene (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1][3] This reaction proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it ideal for live-cell applications.[1]

Sulfo-Cy3 tetrazine is a superior fluorescent probe for these applications. The cyanine 3 (Cy3) core provides a bright, photostable orange-red fluorescence, while the sulfonate groups render the molecule highly water-soluble, preventing aggregation and non-specific binding in the crowded intracellular environment.[4][5][6] The tetrazine moiety not only serves as the reactive handle for the bioorthogonal ligation but can also quench the fluorescence of the Cy3 dye, leading to a "turn-on" fluorescence upon reaction with a TCO-modified target, which significantly enhances the signal-to-noise ratio.[7][8][9] This guide will walk you through the principles and practical steps of utilizing Sulfo-Cy3 tetrazine for high-fidelity intracellular live cell imaging.

Principle of the Method: The Tetrazine-TCO Ligation

The core of this labeling strategy is the IEDDA reaction, a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained TCO serves as the dienophile.[10][11] This reaction is exceptionally fast, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions, allowing for efficient labeling at low, biocompatible concentrations.[1][12] The reaction is highly specific, as both the tetrazine and TCO moieties are abiotic and do not cross-react with endogenous functional groups found in biological systems.[1][10] The ligation is irreversible and forms a stable covalent bond, with the release of nitrogen gas as the only byproduct.[13]

Caption: The inverse-electron demand Diels-Alder (IEDDA) reaction between Sulfo-Cy3 tetrazine and a TCO-modified biomolecule.

Materials and Reagents

Key Reagents

- Sulfo-Cy3 Tetrazine: (e.g., from Lumiprobe, BroadPharm, MedKoo Biosciences). Store at -20°C, protected from light and moisture.[4][14][15]

- TCO-modified substrates:
 - For metabolic labeling: TCO-modified sugars (e.g., Ac₄ManNAc-TCO).
 - For genetic encoding: TCO-lysine (non-canonical amino acid).
 - For antibody delivery: TCO-NHS ester for antibody conjugation.[3]
- Cell Culture:
 - Mammalian cell line of interest.
 - Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and penicillin-streptomycin.
 - Phosphate-buffered saline (PBS), pH 7.4.
 - Live-cell imaging buffer (e.g., FluoroBrite™ DMEM or phenol red-free medium).
- Optional:
 - Nuclear stain (e.g., Hoechst 33342).
 - Lysosomal stain (e.g., LysoTracker™).

Equipment

- Fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).[15][16]
- Standard cell culture equipment (incubator, biosafety cabinet, etc.).
- Imaging dishes or plates (e.g., glass-bottom dishes).

Experimental Protocols

This section is divided into three parts: introducing the TCO handle, labeling with Sulfo-Cy3 tetrazine, and live cell imaging.

Part A: Introduction of the TCO Handle into Live Cells

Choose one of the following methods based on your biological question and target molecule.

This method is suitable for labeling glycoproteins and glycolipids.

- **Cell Seeding:** Seed your cells of interest onto imaging plates or coverslips and allow them to adhere and grow to 60-70% confluency.
- **Preparation of TCO-sugar:** Prepare a stock solution of the TCO-modified sugar (e.g., Ac₄ManNAc-TCO) in DMSO.
- **Metabolic Incorporation:** Replace the culture medium with fresh medium containing the TCO-modified sugar at a final concentration of 25-100 μ M.
- **Incubation:** Incubate the cells for 24-72 hours at 37°C to allow for metabolic incorporation of the TCO-sugar into cellular glycans.[\[10\]](#)
- **Washing:** Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.[\[10\]](#)

This method allows for the site-specific labeling of a protein of interest.

- **Genetic Construct:** Co-transfect cells with two plasmids: one encoding the protein of interest with an in-frame amber stop codon (TAG) at the desired labeling site, and the other encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for TCO-lysine.
- **Cell Culture:** Culture the transfected cells in a medium supplemented with 1-10 mM TCO-lysine.
- **Expression:** Allow the protein to be expressed for 24-48 hours.
- **Washing:** Gently wash the cells twice with pre-warmed PBS to remove unincorporated TCO-lysine.

This method is ideal for tracking the internalization of cell surface receptors.

- TCO-Antibody Conjugation: Conjugate your antibody of interest with a TCO-NHS ester according to the manufacturer's protocol.[3][17][18] Purify the TCO-labeled antibody.
- Cell Seeding: Seed cells on imaging plates and grow to 60-70% confluency.
- Antibody Incubation: On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer. Add the TCO-labeled antibody to the cells at a final concentration of 1-10 $\mu\text{g/mL}$. [10]
- Internalization: Incubate the cells for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for antibody binding and internalization. [10]
- Washing: At each time point, gently wash the cells twice with cold PBS to stop internalization and remove unbound antibody. [10]

Part B: Labeling with Sulfo-Cy3 Tetrazine

This protocol is generally applicable once the TCO handle has been introduced into the cells.

- Prepare Sulfo-Cy3 Tetrazine Solution: Prepare a 1-10 μM solution of Sulfo-Cy3 tetrazine in live-cell imaging buffer. The optimal concentration should be determined empirically, but starting with 5 μM is recommended.
- Incubation: Add the Sulfo-Cy3 tetrazine solution to the TCO-modified cells and incubate for 5-30 minutes at 37°C, protected from light. [10] The short incubation time is due to the rapid reaction kinetics.
- Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound Sulfo-Cy3 tetrazine. [10] The cells are now ready for imaging.
- (Optional) Co-staining: If desired, you can now add other live-cell stains, such as nuclear or lysosomal markers, according to the manufacturer's protocols. [10]

Part C: Live Cell Imaging

- Microscopy: Acquire images using a confocal or widefield fluorescence microscope equipped for live-cell imaging (with temperature and CO₂ control).

- Filter Sets: Use a standard Cy3 filter set (Excitation: ~550 nm, Emission: ~570 nm).[\[15\]](#)[\[16\]](#)
- Image Acquisition: Acquire images, minimizing light exposure to reduce phototoxicity and photobleaching.

Data Analysis and Interpretation

The expected outcome is a bright and specific fluorescent signal from the intracellular structures where the TCO-modified biomolecule is located. For internalization studies, you can quantify the fluorescence intensity of the Sulfo-Cy3 signal inside the cells over time. Co-localization analysis with organelle-specific markers can provide insights into the trafficking of your molecule of interest.

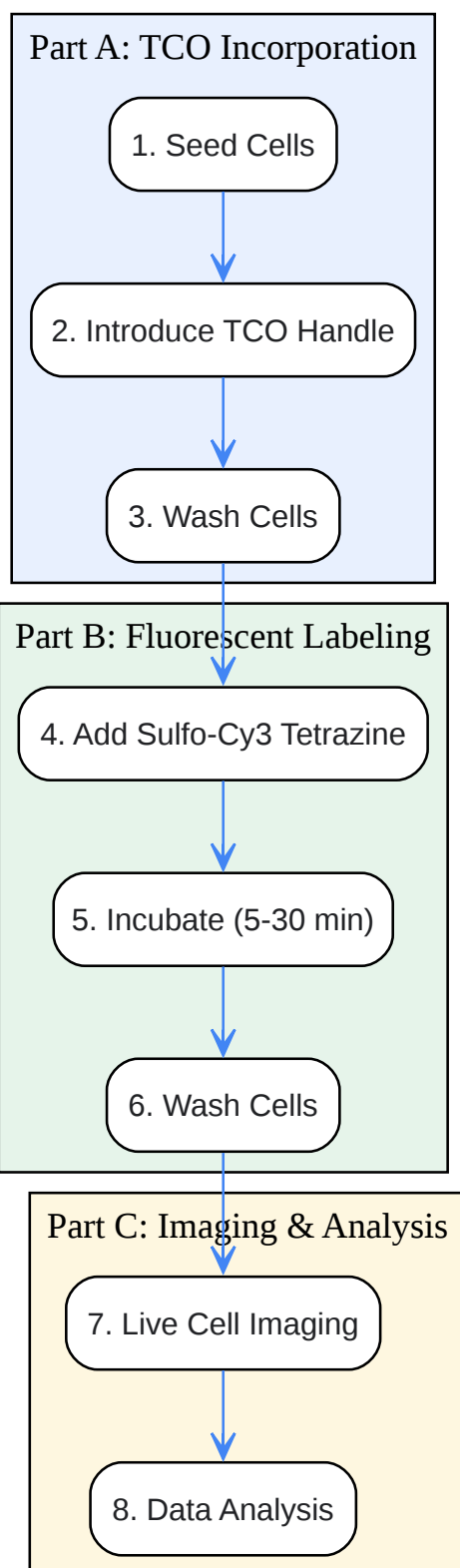
Troubleshooting

Problem	Possible Cause	Solution
No or weak signal	Inefficient incorporation of TCO.	Optimize concentration and incubation time for the TCO substrate. For genetic encoding, verify protein expression.
Low concentration of Sulfo-Cy3 tetrazine.	Increase the concentration of Sulfo-Cy3 tetrazine (up to 10 μ M) or incubation time (up to 60 min).	
Inefficient reaction.	Ensure that the TCO and tetrazine reagents have been stored correctly and are not degraded.	
High background	Non-specific binding of Sulfo-Cy3 tetrazine.	Ensure adequate washing steps. Decrease the concentration of Sulfo-Cy3 tetrazine.
Intracellular retention of the probe.	Some cell types may retain the probe non-specifically. Optimize washing steps and consider using a lower concentration. [19] [20]	
Cell toxicity	High concentration of reagents.	Perform a dose-response curve to determine the optimal, non-toxic concentration of both the TCO substrate and Sulfo-Cy3 tetrazine.
Phototoxicity from imaging.	Reduce laser power and exposure time during image acquisition.	

Quantitative Data Summary

Parameter	Recommended Range	Notes
TCO-sugar concentration	25-100 μ M	Optimize for your cell line.
TCO-lysine concentration	1-10 mM	Dependent on the expression system.
TCO-antibody concentration	1-10 μ g/mL	Titrate for optimal signal.
Sulfo-Cy3 tetrazine concentration	1-10 μ M	Start with 5 μ M.
Labeling incubation time	5-30 minutes	Protect from light.
Sulfo-Cy3 Excitation Max	~550-555 nm[15][21]	
Sulfo-Cy3 Emission Max	~570-580 nm[15][21]	

Experimental Workflow



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Caption: Workflow for intracellular live cell imaging using Sulfo-Cy3 tetrazine.

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